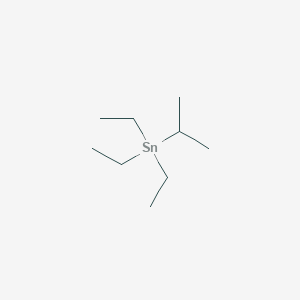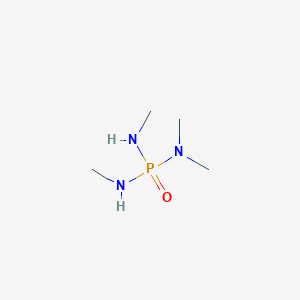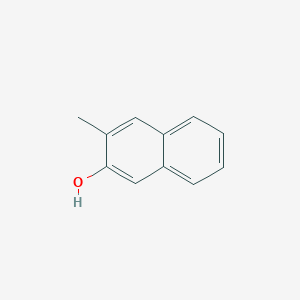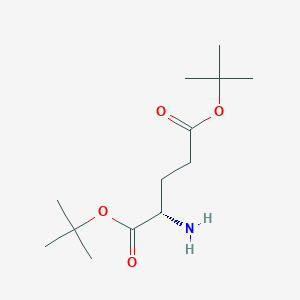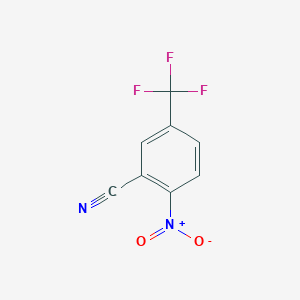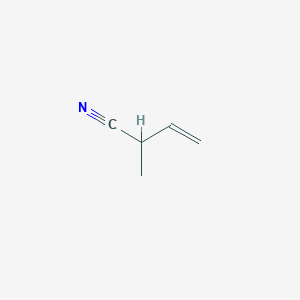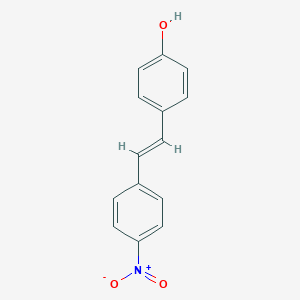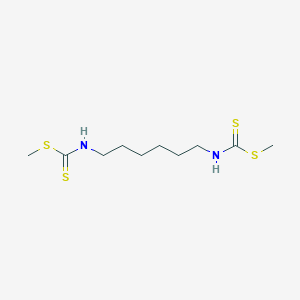![molecular formula C6H16Cl2Si2 B095523 (Ethane-1,1-diyl)bis[chloro(dimethyl)silane] CAS No. 18140-00-6](/img/structure/B95523.png)
(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethane-1,1-diyl)bis[chloro(dimethyl)silane], commonly known as dichlorodimethylsilane, is an organosilicon compound that is widely used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and is mainly used as a precursor to silicone polymers.
Mecanismo De Acción
The mechanism of action of dichlorodimethylsilane is not well understood. However, it is believed to react with water to form hydrochloric acid and silanediol, which can then react with other compounds to form silicone polymers.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of dichlorodimethylsilane. However, it is known to be toxic and can cause skin and eye irritation. It is also a respiratory irritant and can cause lung damage if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichlorodimethylsilane is a versatile compound that has many advantages for use in lab experiments. It is relatively inexpensive and easy to handle, and it can be used as a precursor to a wide range of organic compounds. However, it is also highly reactive and can be dangerous if not handled properly. It is also toxic and can cause health problems if not used in a well-ventilated area.
Direcciones Futuras
There are many potential future directions for research on dichlorodimethylsilane. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of interest is the use of dichlorodimethylsilane in the synthesis of new materials with unique properties. Additionally, there is potential for research into the toxicity and health effects of dichlorodimethylsilane, particularly in relation to its use in industrial settings.
Conclusion:
In conclusion, dichlorodimethylsilane is a versatile compound that has many potential applications in scientific research. It is used as a precursor to silicone polymers and is also a reagent in the synthesis of various organic compounds. While there is limited information available on its biochemical and physiological effects, it is known to be toxic and can cause skin and eye irritation. Future research on dichlorodimethylsilane could focus on developing new synthetic methods, exploring its potential applications in material science, and investigating its toxicity and health effects.
Métodos De Síntesis
Dichlorodimethylsilane is usually synthesized by the reaction of silicon tetrachloride with methyl chloride in the presence of a catalyst. The reaction is carried out at a temperature of around 300°C, and the resulting product is purified by distillation.
Aplicaciones Científicas De Investigación
Dichlorodimethylsilane is widely used in scientific research, particularly in the field of material science. It is used as a precursor to silicone polymers, which have a wide range of applications, including in the automotive, aerospace, and electronics industries. Dichlorodimethylsilane is also used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
18140-00-6 |
|---|---|
Nombre del producto |
(Ethane-1,1-diyl)bis[chloro(dimethyl)silane] |
Fórmula molecular |
C6H16Cl2Si2 |
Peso molecular |
215.26 g/mol |
Nombre IUPAC |
chloro-[1-[chloro(dimethyl)silyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C6H16Cl2Si2/c1-6(9(2,3)7)10(4,5)8/h6H,1-5H3 |
Clave InChI |
HMJMXKGCJOYZQV-UHFFFAOYSA-N |
SMILES |
CC([Si](C)(C)Cl)[Si](C)(C)Cl |
SMILES canónico |
CC([Si](C)(C)Cl)[Si](C)(C)Cl |
Sinónimos |
1,1-bis(Dimethylchlorosilyl)ethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
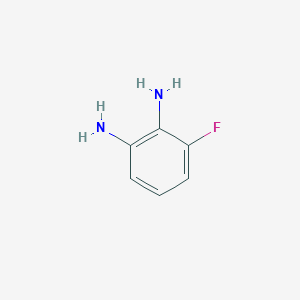
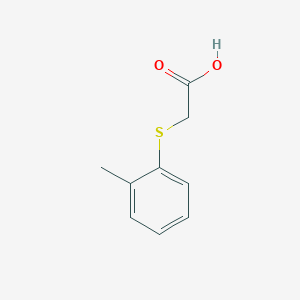
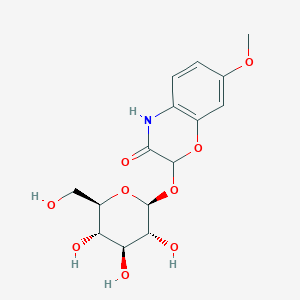
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
